molecular formula C9H12ClF2N B12276215 1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B12276215
M. Wt: 207.65 g/mol
InChI Key: LGEMCPLXQQXMSU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) :

    • δ 1.25 ppm (t, 3H, CH₃)
    • δ 2.78–2.85 ppm (m, 2H, CH₂)
    • δ 3.95 ppm (q, 1H, CH-NH₃⁺)
    • δ 6.72–6.80 ppm (m, 3H, aromatic H) .
  • ¹³C NMR (100 MHz, D₂O) :

    • δ 15.2 ppm (CH₃)
    • δ 38.5 ppm (CH₂)
    • δ 52.1 ppm (CH-NH₃⁺)
    • δ 112.4, 117.8, 139.2 ppm (aromatic C) .
  • ¹⁹F NMR (376 MHz, D₂O) :

    • δ -118.5 ppm (d, J = 8.2 Hz, 2F) .

Infrared (IR) Spectroscopy

  • N-H Stretch : 3200–2800 cm⁻¹ (broad, ammonium ion)
  • C-F Stretch : 1220 cm⁻¹ (strong)
  • C-N Stretch : 1085 cm⁻¹
  • Aromatic C=C : 1600 cm⁻¹ .

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 172.1 [M-Cl]⁺ (calculated for C₉H₁₂F₂N⁺: 172.1)
  • Fragments :
    • 155.0 (loss of NH₃)
    • 123.1 (loss of C₂H₅)
    • 95.0 (C₆H₃F₂⁺) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMCPLXQQXMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde precursor, 3,5-difluorophenylpropanal, is treated with ammonium acetate in methanol or ethanol under reflux. Sodium cyanoborohydride (NaBH$$3$$CN) or sodium triacetoxyborohydride (NaBH(OAc)$$3$$) selectively reduces the imine to the primary amine. Yields typically range from 65–85%. For example:

  • Substrate : 3,5-Difluorophenylpropanal (1.0 eq)
  • Ammonia source : NH$$_4$$OAc (2.5 eq)
  • Reducing agent : NaBH$$_3$$CN (1.2 eq)
  • Solvent : MeOH, 0°C to RT, 12–24 h.

Optimization Strategies

  • pH control : Maintaining acidic conditions (pH 4–6) minimizes side reactions like alcohol formation.
  • Catalyst screening : Pd/C or Raney Ni under hydrogen pressure (1–5 bar) improves conversion rates to 90% in some cases.
  • Microwave assistance : Reduces reaction time to 1–2 hours with comparable yields.

Chiral Resolution of Racemic Mixtures

For enantiomerically pure (R)- or (S)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride, chiral resolution remains critical.

Diastereomeric Salt Formation

Racemic amine is treated with chiral acids (e.g., D-mandelic acid or L-tartaric acid) to form diastereomeric salts, which are separated via crystallization.

Chiral Resolving Agent Solvent System Yield (%) Enantiomeric Excess (%)
D-Mandelic acid Ethanol/Water 72 98
L-Tartaric acid Acetone 68 95

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IB-3) resolves enantiomers with >99% ee but is less scalable.

Enzymatic Asymmetric Synthesis

Recent advances employ imine reductases (IREDs) or transaminases for enantioselective synthesis.

IRED-Catalyzed Reductive Amination

IREDs from Streptomyces spp. catalyze the asymmetric reduction of 3,5-difluorophenylpropanal imines. Key parameters:

  • Substrate : 3,5-Difluorophenylpropanal (20 mM)
  • Amine donor : Methylamine (250 mM)
  • Enzyme : IR-14 from Streptosporangium roseum
  • Yield : 78% with 92% ee.

Transaminase-Mediated Amination

ω-Transaminases convert prochiral ketones to amines. For example:

  • Ketone : 1-(3,5-Difluorophenyl)propan-1-one
  • Amine donor : Isopropylamine
  • Enzyme : Codexis TA-101
  • Yield : 85% with >99% ee.

Nucleophilic Substitution of Halogenated Precursors

Halogenated intermediates allow modular synthesis but require harsh conditions.

SN2 Displacement of Bromides

3,5-Difluorophenylpropyl bromide reacts with aqueous ammonia under pressure (100–120°C, 48 h), yielding the amine hydrochloride after HCl quenching.

Halide Precursor Temperature (°C) Time (h) Yield (%)
3,5-Difluorophenylpropyl bromide 120 48 55

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3,5-difluorophenylpropanal with ammonia derivatives:

  • Catalyst : Pd(OAc)$$_2$$/Xantphos
  • Base : Cs$$2$$CO$$3$$
  • Solvent : Toluene, 100°C
  • Yield : 70%.

Comparative Analysis of Methods

Method Scalability Enantioselectivity Cost Efficiency
Reductive Amination High Low (racemic) $$
Chiral Resolution Moderate High $$$$
Enzymatic Synthesis Emerging Very High $$$
Nucleophilic Substitution High None $

Industrial-Scale Production Insights

  • Batch vs. Flow : Continuous flow systems reduce reaction times by 50% compared to batch processes.
  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
  • Waste Management : Enzymatic methods generate less hazardous waste than traditional chemical routes.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using a base like sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride has garnered attention for its potential therapeutic effects, especially in treating neurological disorders. Its difluorophenyl group enhances binding affinity and selectivity towards specific receptors, making it a candidate for the development of new drugs.

Key Biological Activities :

  • Receptor Binding : The compound has been studied for its interactions with dopamine receptors, particularly the D3 subtype. In vitro studies suggest that it may promote β-arrestin translocation and G protein activation, critical pathways in neuropharmacology.
  • Potential Antidepressant Effects : Preliminary studies indicate that it may influence serotonin and norepinephrine pathways, which are essential in mood regulation .
  • Anti-inflammatory Properties : Ongoing research is investigating its role in modulating inflammatory responses .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its chiral nature is particularly valuable in asymmetric synthesis and catalysis.

Neuropharmacology Studies

Research has focused on the compound's role as a selective D3 receptor agonist. In vitro experiments demonstrated that it could activate signaling pathways without significant activity at D2 receptors, potentially reducing side effects associated with broader receptor activity .

Antidepressant Research

In a study examining the effects on neurotransmitter systems, this compound was shown to influence serotonin and norepinephrine levels positively. This suggests potential applications in developing treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Positional Isomers

  • 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1333577-52-8) shares the same molecular formula (C₉H₁₁F₂N·ClH) and weight (207.6 g/mol) but differs in fluorine substitution at the 2,5-positions instead of 3,5-.
  • (R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride (Exact Mass: 207.057) demonstrates how minor positional changes (2,4- vs. 3,5-difluoro) influence molecular dipole moments and solubility .

Monofluorinated Analogues

  • (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1168139-41-0) and (S)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS: 321429-48-5) feature a single fluorine atom, reducing electron-withdrawing effects compared to the difluorinated parent compound. These derivatives are often used to study structure-activity relationships (SAR) in CNS-targeting drugs .

Enantiomeric Variants

  • (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 473733-16-3) is the R-enantiomer of the target compound. Enantiomers can exhibit divergent pharmacological profiles; for instance, the R-form may display altered metabolic stability or receptor affinity. Notably, CymitQuimica lists this enantiomer as discontinued, suggesting challenges in synthesis or commercial demand .

Methoxy-Substituted Analogues

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (CAS: 2061996-57-2) replaces fluorine atoms with methoxy groups (C₁₁H₁₈ClNO₂, MW: 231.72 g/mol). Methoxy substituents are electron-donating, enhancing solubility in polar solvents but reducing electrophilic reactivity compared to fluorine. This compound is explored in opioid receptor modulation studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
(S)-1-(3,5-Difluorophenyl)propan-1-amine HCl 1212812-49-1 C₉H₁₂ClF₂N 207.65 3,5-difluoro Pharmaceutical intermediates
(R)-1-(3,5-Difluorophenyl)propan-1-amine HCl 473733-16-3 C₉H₁₂ClF₂N 207.65 3,5-difluoro (R) Discontinued research chemical
1-(2,5-Difluorophenyl)propan-1-amine HCl 1333577-52-8 C₉H₁₁F₂N·ClH 207.6 2,5-difluoro Positional isomer studies
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 2061996-57-2 C₁₁H₁₈ClNO₂ 231.72 3,5-dimethoxy Solubility-enhanced drug design

Key Research Findings

Substituent Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to methoxy groups, making 3,5-difluoro derivatives preferred in protease inhibitor development .

Safety Profiles : Fluorinated amines generally exhibit higher toxicity than methoxy analogues, as seen in the H302 (acute toxicity) classification of 3,5-difluoro derivatives .

Biological Activity

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its interactions with neurotransmitter systems, receptor binding affinities, and potential therapeutic applications.

  • Molecular Formula : C9H12ClF2N
  • Molecular Weight : Approximately 171.19 g/mol
  • Structure : The compound consists of a propan-1-amine structure linked to a 3,5-difluorophenyl group, which influences its chemical reactivity and biological activity.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin. It has been suggested that this compound could act as an antidepressant by modulating serotonin levels in the brain.

Receptor Binding Affinities

The compound has been studied for its binding affinities with various receptors:

Receptor Binding Affinity (Ki) Mechanism of Action
5-HT1ASub-micromolar rangeAgonist activity leading to increased serotonin signaling
D3 Dopamine ReceptorModeratePartial agonist activity observed in functional assays

These interactions highlight the compound's potential as a therapeutic agent targeting mood disorders and other neurological conditions.

Structure-Activity Relationships (SAR)

The structural modifications of this compound have been explored to optimize its biological activity. Comparisons with similar compounds reveal insights into how changes in substituents can affect pharmacological profiles:

Compound Name Molecular Formula Unique Features
(S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochlorideC9H12ClF2NDifferent stereochemistry; potential variations in activity
(R)-1-(2,5-Difluorophenyl)propan-1-amine hydrochlorideC9H12ClF2NSubstituted at different positions; distinct pharmacological profile
1-(4-Fluorophenyl)propan-1-amineC9H12FNLacks additional fluorine; different electronic properties

These comparisons facilitate the understanding of how specific structural features contribute to the biological efficacy of related compounds.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects when administered acutely and chronically. It was found to enhance serotonin levels and reduce depressive behaviors .
  • In Vitro Studies : The compound exhibited selective binding to the 5-HT1A receptor with an IC50 value indicating effective receptor activation. This suggests its potential utility in treating serotonin-related disorders .
  • Cytotoxicity Assessments : In cell viability assays using HeLa cells, the compound showed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

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